molecular formula C20H17Cl2F3N2O4S B1228379 2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

Cat. No. B1228379
M. Wt: 509.3 g/mol
InChI Key: HNJFNNBIALTGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[[[(2,4-dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester is a member of thioureas.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound undergoes various hydrolytic transformations under microwave irradiation in alkaline medium, leading to the production of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields (Rudyakova et al., 2006).
  • It is involved in the synthesis of various pyrimidines and related compounds, which have shown potential antiviral activities against a range of viruses, including herpes and retroviruses (Holý et al., 2002).
  • In a study by Reddy et al. (2004), novel phosphoramide derivatives were synthesized starting from related compounds, displaying potential antineoplastic properties and anti-HIV activity (Reddy, Kiran, & Reddy, 2004).

Development of Enantioselective Synthesis Techniques

  • The compound has been used in enantioselective synthesis processes, as seen in the study by Alonso et al. (2005), which describes a scalable, enantioselective synthesis method starting from related compounds (Alonso et al., 2005).
  • Blaser et al. (2003) utilized similar compounds for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, demonstrating the versatility of these compounds in synthetic chemistry (Blaser et al., 2003).

Novel Derivative Synthesis

  • Research by El‐Faham et al. (2013) focused on synthesizing novel series of α-ketoamide derivatives using similar compounds, highlighting the potential for creating diverse chemical entities (El‐Faham et al., 2013).
  • Ono et al. (2003) explored the synthesis and properties of monocyclic 5H-1,2-Oxathioles, a class of α,β-unsaturated sulfenic acid ester, derived from compounds with structural similarities (Ono et al., 2003).

properties

Product Name

2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

Molecular Formula

C20H17Cl2F3N2O4S

Molecular Weight

509.3 g/mol

IUPAC Name

ethyl 2-[4-[(2,4-dichlorobenzoyl)carbamothioylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C20H17Cl2F3N2O4S/c1-3-31-17(29)19(30,20(23,24)25)11-4-7-15(10(2)8-11)26-18(32)27-16(28)13-6-5-12(21)9-14(13)22/h4-9,30H,3H2,1-2H3,(H2,26,27,28,32)

InChI Key

HNJFNNBIALTGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester
Reactant of Route 4
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester
Reactant of Route 5
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester
Reactant of Route 6
2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

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